molecular formula C8H15NO2 B3283085 Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate CAS No. 761386-09-8

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate

Cat. No. B3283085
CAS RN: 761386-09-8
M. Wt: 157.21 g/mol
InChI Key: ZMMITUCIAZVHCG-NKWVEPMBSA-N
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Description

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate, also known as MAC, is a chiral cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MAC is a versatile compound that can be used to synthesize a variety of biologically active molecules, making it an attractive target for synthetic chemists and medicinal chemists alike. In

Scientific Research Applications

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate has a wide range of scientific research applications, including its use in the synthesis of biologically active molecules, such as amino acid derivatives and peptidomimetics. Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate can also be used as a chiral auxiliary in asymmetric synthesis, allowing chemists to control the stereochemistry of a reaction. Additionally, Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate has been shown to have potential therapeutic applications, including its use as an antiviral agent and a treatment for Parkinson's disease.

Mechanism of Action

The mechanism of action of Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate is not fully understood, but it is believed to act as a neurotransmitter in the brain. Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate has been shown to increase the release of dopamine and other neurotransmitters, which may be responsible for its therapeutic effects in Parkinson's disease. Additionally, Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate has been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Biochemical and Physiological Effects:
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate has been shown to have a variety of biochemical and physiological effects, including its ability to increase the release of dopamine and other neurotransmitters in the brain. This effect may be responsible for its potential therapeutic applications in Parkinson's disease. Additionally, Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate has been shown to have antiviral activity against a variety of viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate is its versatility in synthesis, allowing chemists to use it to synthesize a variety of biologically active molecules. Additionally, Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate is relatively easy to synthesize in high enantiomeric purity, making it an attractive target for synthetic chemists. However, one limitation of Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate, including its use as a chiral auxiliary in asymmetric synthesis, its potential therapeutic applications in Parkinson's disease, and its antiviral activity against a variety of viruses. Additionally, further research is needed to fully understand the mechanism of action of Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate and its potential toxicity. Overall, Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a promising compound with a wide range of potential applications in drug discovery and development.

properties

IUPAC Name

methyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMITUCIAZVHCG-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate

Synthesis routes and methods

Procedure details

In a flask, methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (5.13 g, 19.94 nmol) in 1,4-dioxane (15 ml) was reacted with hydrochloric acid in dioxane (4M) (15 mL). Methanol (2 mL) was added to aid in solubility. The reaction was stirred at room temperature for 1 hour. Upon completion the reaction was concentrated, and the crude (3.86 g) was progressed to the next step without further purification.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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